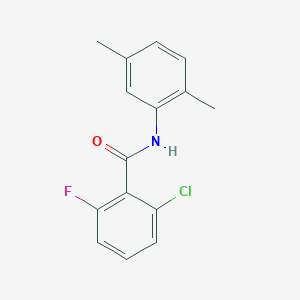![molecular formula C18H18N4O3 B7476593 N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It was originally developed as a potential treatment for cardiovascular diseases, but recent studies have shown its potential in treating various other diseases.
Mécanisme D'action
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide 73-6691 inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation and platelet aggregation. By inhibiting sGC, N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide 73-6691 increases the levels of cGMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to decrease pulmonary artery pressure in animal models of pulmonary hypertension. It has also been shown to reduce cardiac hypertrophy and fibrosis in animal models of heart failure. In addition, it has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide 73-6691 in lab experiments is its specificity for sGC. It does not affect other enzymes or receptors, making it a useful tool for studying the physiological effects of cGMP. However, its potency and efficacy may vary depending on the experimental conditions and the cell or tissue type used.
Orientations Futures
There are several future directions for the study of N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide 73-6691. One area of research is its potential in treating cancer. It has been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo. Another area of research is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models of these diseases. Finally, its potential in treating inflammatory bowel disease and other autoimmune diseases is also an area of research.
Méthodes De Synthèse
The synthesis of N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide 73-6691 involves several steps. The starting material is 4-nitrobenzoic acid, which is converted to 4-nitrobenzoyl chloride. The benzimidazole derivative is prepared separately and then coupled with the 4-nitrobenzoyl chloride to obtain the desired product. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory, anti-inflammatory, and anti-fibrotic effects. It has also been studied for its potential in treating pulmonary hypertension, heart failure, and cancer.
Propriétés
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)16(17-19-14-5-3-4-6-15(14)20-17)21-18(23)12-7-9-13(10-8-12)22(24)25/h3-11,16H,1-2H3,(H,19,20)(H,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHNVWXKGDWPV-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

